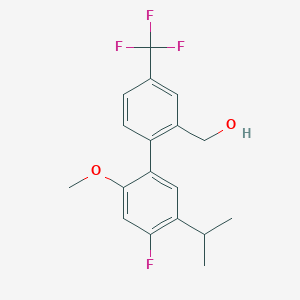

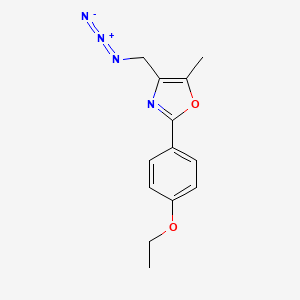

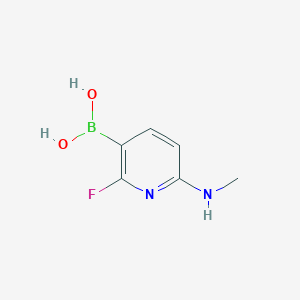

![molecular formula C15H12F9FeO6 B1394557 Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] CAS No. 28736-69-8](/img/structure/B1394557.png)

Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]

Overview

Description

Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is a complex of iron in its +3 oxidation state . The molecular formula is C15H12F9FeO6 . It is part of a family of metal acetylacetonates .

Synthesis Analysis

The synthesis of iron(III) complexes often involves the use of tripodal tris-bidentate ligands . These ligands can accommodate the metal coordination sphere and are well-suited to obtain high pFe values . The design of ligands needs a rational approach for the understanding of the metal ion complexing abilities .Scientific Research Applications

Redox Pathways

Iron(III) complexes, including those similar in structure to Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate], exhibit multiple redox pathways. Studies have shown that these complexes can undergo various electron transfer mechanisms, leading to the formation of iron(III) species with distinct properties. For instance, the reaction with dialkyl peroxides and dibenzyldisulfide results in the oxidation of iron by one electron (Sazama & Betley, 2014).

Catalysis

Iron(III) complexes have been found to catalyze various reactions. For example, tris(1,3-diketonato)iron(III) has been used to catalyze the aerobic epoxidation of olefinic compounds, transforming them into epoxides with good yields (Takai, Hata, Yamada, & Mukaiyama, 1991). Furthermore, tris(acetylacetonato) iron(III) has been utilized in various synthetic applications ranging from hydrogen atom transfer to cross-coupling reactions, and as a Lewis acid (Lübken, Saxarra, & Kalesse, 2018).

Magnetism and Structure

Iron(III) complexes with structures similar to Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] have been studied for their magnetic properties and crystal structures. These studies contribute to understanding the magnetic interactions and structural characteristics of these complexes, which are crucial for potential applications in material science and magnetism (Grunert et al., 2004).

Photocatalysis

Iron complexes have been investigated for their photocatalytic activities. For instance, tris(2,2'-bipyridine)iron(II) encapsulated within zeolite cavities showed the ability to oxidize styrene to benzaldehyde and styrene oxide under visible light irradiation, demonstrating the potential of Iron(III) complexes in photocatalytic applications (Martis, Mori, & Yamashita, 2014).

Safety and Hazards

The safety data sheet for a similar compound, Iron tris(trifluoromethylsulfonyl)imide, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The interest in synthetic siderophore mimics includes therapeutic applications (iron chelation therapy), the design of more effective agents to deliver Fe to plants and the development of new chemical tools in order to study iron metabolism and iron assimilation processes in living systems . The development of probes (fluorescent, radioactive, spin labelled) based on the O -TRENSOX backbone is in progress in order to get insights into the complicated iron metabolism processes .

Mechanism of Action

Target of Action

Similar iron (ii) coordination compounds with tris ligands have been studied for their spin crossover properties .

Mode of Action

Related iron (ii) coordination compounds demonstrate a thermally induced spin crossover . This spin crossover is a change in spin multiplicity under the influence of external conditions .

Result of Action

Related iron (ii) coordination compounds demonstrate thermochromism, a property where the compound changes color in response to temperature changes, as a result of their spin crossover .

properties

IUPAC Name |

iron(3+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSQBHKDTAZKQW-VFEMKWSISA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F9FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693735 | |

| Record name | Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28736-69-8 | |

| Record name | Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

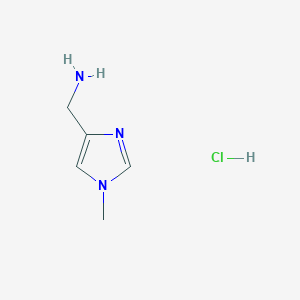

![Sodium 3-((4'-amino-3,3',5,5'-tetramethyl-[1,1'-biphenyl]-4-yl)amino)propane-1-sulfonate](/img/structure/B1394479.png)

![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)